molecular formula C18H17BrN2O2S2 B2516240 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclopentyl-2-thioxothiazolidin-4-one CAS No. 617697-73-1

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclopentyl-2-thioxothiazolidin-4-one

Cat. No.: B2516240
CAS No.: 617697-73-1
M. Wt: 437.37
InChI Key: YGLKVAMXRIOAOU-PFONDFGASA-N
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Description

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclopentyl-2-thioxothiazolidin-4-one is a heterocyclic compound that features a unique combination of indoline, thiazolidine, and bromine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclopentyl-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor.

    Bromination: The indoline core is then brominated using bromine or a brominating agent such as N-bromosuccinimide.

    Formation of the Thiazolidine Ring: The brominated indoline is reacted with a thioamide to form the thiazolidine ring.

    Cyclopentyl Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclopentyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced indoline derivatives.

    Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclopentyl-2-thioxothiazolidin-4-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclopentyl-2-thioxothiazolidin-4-one involves interaction with specific molecular targets. The bromine and thioxothiazolidine moieties may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one
  • 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one

Uniqueness

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclopentyl-2-thioxothiazolidin-4-one is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2S2/c1-2-20-13-8-7-10(19)9-12(13)14(16(20)22)15-17(23)21(18(24)25-15)11-5-3-4-6-11/h7-9,11H,2-6H2,1H3/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLKVAMXRIOAOU-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C4CCCC4)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C4CCCC4)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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